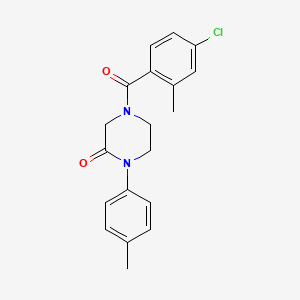
2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole: is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 5-chloro-2-nitro-phenylsulfanyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole typically involves the following steps:
Cyclization: The final step involves the cyclization of the intermediate product to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow processes and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, basic conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Reduction: 2-(5-Chloro-2-amino-phenylsulfanyl)-1H-benzoimidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(5-Chloro-2-nitro-phenylsulfoxide)-1H-benzoimidazole or 2-(5-Chloro-2-nitro-phenylsulfone)-1H-benzoimidazole.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme inhibition studies .
Medicine: Benzimidazole derivatives, including this compound, are explored for their potential therapeutic applications. They have been studied for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The phenylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-nitroaniline: A precursor in the synthesis of 2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole.
2-(5-Chloro-2-nitro-phenylsulfanyl)-quinoline: A structurally similar compound with a quinoline ring instead of a benzimidazole ring.
2-(5-Chloro-2-nitro-phenylsulfanyl)-benzoxazole: Another similar compound with a benzoxazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both nitro and phenylsulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
2-(5-chloro-2-nitrophenyl)sulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-8-5-6-11(17(18)19)12(7-8)20-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLXKPNEVRSMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)
![N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)methanimine](/img/structure/B5541715.png)
![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)
![7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7,8,9-HEXAHYDRO-1H-PURINE-2,6,8-TRIONE](/img/structure/B5541724.png)
![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![2-(2-chloro-6-fluorophenyl)-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]ethanone](/img/structure/B5541735.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)
![4-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B5541766.png)
![2-[(5-Chloro-2-methoxy-phenyl)-methanesulfonyl-amino]-N,N-diethyl-acetamide](/img/structure/B5541770.png)
![3-nitro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5541794.png)
![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)
![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)
